molecular formula C6H7BrN2 B042010 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole CAS No. 174790-35-3

3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole

Cat. No.: B042010
CAS No.: 174790-35-3
M. Wt: 187.04 g/mol
InChI Key: ASLSBGAOXZIHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole is an organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol This compound is characterized by a pyrrolo[1,2-B]pyrazole core structure, which is a fused bicyclic system containing both pyrrole and pyrazole rings

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities, suggesting a wide range of potential targets.

Mode of Action

It is synthesized from 3-amino-4-bromopyridine through a reaction that generates a pyrrolopyrazole structure . This structure is then further modified by introducing a 2,3-dihydro group .

Biochemical Pathways

Given the broad range of activities exhibited by similar compounds , it is likely that multiple pathways are affected.

Pharmacokinetics

The compound is a solid at room temperature , suggesting that it may be administered orally. Its bioavailability would depend on factors such as its solubility, stability in the gastrointestinal tract, and ability to cross biological membranes.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole may be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C . It may also cause irritation to the skin, eyes, and respiratory tract , suggesting that appropriate protective measures should be taken when handling it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole can be achieved through several steps starting from 3-amino-4-bromopyridine . The general synthetic route involves:

    Formation of Pyrrolo[1,2-B]pyrazole Core: The initial step involves the reaction of 3-amino-4-bromopyridine with suitable reagents to form the pyrrolo[1,2-B]pyrazole core structure.

    Introduction of 2,3-Dihydro Group:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[1,2-B]pyrazole derivatives, while cyclization can result in more complex bicyclic or tricyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4,5,6,7-tetrahydro-1H-indazole: Similar in structure but with a different ring system.

    3-Bromo-1H-pyrrolo[2,3-B]pyridine: Another brominated pyrrolo compound with a different nitrogen arrangement.

Uniqueness

3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole is unique due to its specific fused ring system and the presence of a bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to inhibit specific enzymes and its applications in various fields further highlight its uniqueness .

Properties

IUPAC Name

3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLSBGAOXZIHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252219
Record name 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174790-35-3
Record name 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174790-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromine (22.4 mL, 435 mmol) was added to a solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole 8 (47.2 g, 437 mmol) and NaOAc (36.2 g, 440 mmol) in AcOH (750 mL) drop wise at 0° C. The mixture was stirred at the same temperature for 10 minutes then neutralized by the addition of aqueous sodium bicarbonate. The aqueous layer was extracted with EtOAc (5×200 mL) and the organic extracts were dried over magnesium sulfate and concentrated under reduced pressure to afford 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (73.5 g).
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
Name
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (47.2 g, 437 mmol) and sodium acetate (36.2 g, 440 mmol) in acetic acid (750 mL) at 0° C. was added bromine (22.4 mL, 435 mmol). After 10 minutes, the reaction mixture was neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (5×200 mL). The organic layers were combined, dried over magnesium sulfate, and concentrated under reduced pressure to afford 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
Reactant of Route 3
Reactant of Route 3
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
Reactant of Route 4
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
Reactant of Route 5
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
Reactant of Route 6
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.